4-(Difluoromethyl)pyrimidin-2(1H)-one
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Overview
Description
4-(Difluoromethyl)pyrimidin-2(1H)-one is a heterocyclic organic compound featuring a pyrimidine ring substituted with a difluoromethyl group at the 4-position and a keto group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Mode of Action
It’s worth noting that pyrimidinamine derivatives, which share a similar structure, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in cells, leading to cell death.
Pharmacokinetics
It’s worth noting that the introduction of difluoromethyl groups into molecules has been shown to increase their metabolic stability, lipophilicity, and binding affinity to receptors . These properties could potentially enhance the bioavailability of 4-(Difluoromethyl)pyrimidin-2(1H)-one.
Result of Action
The inhibition of mitochondrial complex i, as seen with similar compounds, can lead to cell death . This could potentially make this compound useful in applications such as fungicides or anticancer agents.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
In vitro studies have shown that 4-(Difluoromethyl)pyrimidin-2(1H)-one can inhibit the proliferation of certain types of cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)pyrimidin-2(1H)-one typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction can be carried out in acetic acid to predominantly form 7-difluoromethylpyrazolo[1,5-a]pyrimidines, while trifluoroacetic acid favors the formation of 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods
the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous processes such as twin screw extrusion .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethylpyrimidine oxides, while reduction could produce difluoromethylpyrimidine alcohols.
Scientific Research Applications
4-(Difluoromethyl)pyrimidin-2(1H)-one has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly in enzyme inhibition.
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Shares structural similarities and is synthesized under similar conditions.
Uniqueness
4-(Difluoromethyl)pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its metabolic stability and binding affinity to biological targets, making it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
6-(difluoromethyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-4(7)3-1-2-8-5(10)9-3/h1-2,4H,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRAPWNZYMPKPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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